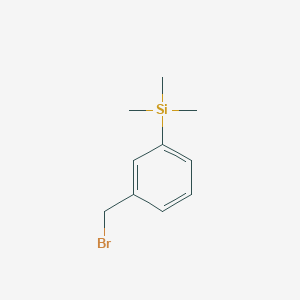

(3-(Bromomethyl)phenyl)trimethylsilane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[3-(bromomethyl)phenyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGBDZQQANSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503377 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17903-44-5 | |

| Record name | [3-(Bromomethyl)phenyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Ligands for Catalysis:the Steric and Electronic Properties of Ligands Are Critical to the Performance of a Metal Catalyst. the Trimethylsilyl Group Can Exert Significant Steric Influence and Can Stabilize Adjacent Positive Charges the β Silicon Effect .soci.orgthis Makes Silyl Substituted Aromatic Rings Attractive Cores for New Ligand Designs. by Modifying the Bromomethyl Group into a Coordinating Moiety E.g., a Phosphine, an N Heterocyclic Carbene, or an Amine , 3 Bromomethyl Phenyl Trimethylsilane Can Be Converted into a Range of Bidentate or Pincer Type Ligands.

The strategic placement of the bulky trimethylsilyl (B98337) group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a catalytic reaction. This has already been demonstrated with a FOXAP-type ligand bearing a distal silyl (B83357) group, which was crucial for achieving high enantioselectivity in a nickel-catalyzed reaction. acs.org Future work will involve the rational design and synthesis of new chiral and achiral ligands based on this scaffold to control reactivity and selectivity in a wide array of catalytic processes, from cross-coupling to polymerization.

The development of these next-generation reagents and ligands will expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and functional molecules with greater precision and efficiency.

Chemical Reactivity and Transformational Pathways of 3 Bromomethyl Phenyl Trimethylsilane

Reactivity of the Benzylic Bromide Moiety

The primary site of reactivity on (3-(Bromomethyl)phenyl)trimethylsilane is the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic. Furthermore, the proximity of the phenyl ring allows for the stabilization of carbocationic or radical intermediates that may form during reactions, enhancing its reactivity compared to simple alkyl halides.

The electrophilic benzylic carbon readily undergoes nucleophilic substitution (SN) reactions, where the bromide acts as an effective leaving group. libretexts.org This pathway is fundamental for introducing a wide array of functional groups.

Nucleophilic substitution provides a direct route to form bonds between the benzylic carbon and various heteroatoms.

Carbon-Nitrogen (C-N) Bond Formation: The reaction with nitrogen nucleophiles, such as sodium azide (B81097), efficiently produces the corresponding azidomethyl derivative. This transformation is typically carried out in a polar aprotic solvent. The resulting azide can be further transformed, for instance, into an amine via reduction or used in cycloaddition reactions. Another example involves the reaction with amines, such as benzylamine, to yield secondary or tertiary amines. orgsyn.org

Carbon-Oxygen (C-O) Bond Formation: Benzylic ethers are readily synthesized through the reaction of benzylic halides with alcohols or phenols, often under basic conditions in what is known as the Williamson ether synthesis. organic-chemistry.org Alternatively, methods using reagents like 2-benzyloxypyridine in the presence of an activator allow for benzylation under neutral conditions, which can be advantageous for sensitive substrates. beilstein-journals.org These reactions typically involve the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then displaces the bromide. organic-chemistry.org

Carbon-Sulfur (C-S) Bond Formation: Thioethers, or benzylic sulfides, can be prepared by reacting the benzylic bromide with a thiol or its corresponding thiolate. organic-chemistry.org Various catalytic systems, including copper complexes, have been developed to facilitate this C-S bond formation from benzylic alcohols, and similar principles apply to the more reactive benzylic bromides. nih.gov These reactions often proceed under mild conditions and tolerate a range of functional groups. nih.gov

| Nucleophile | Product Type | General Reaction Conditions | Reference |

|---|---|---|---|

| Sodium Azide (NaN₃) | Azide | Polar aprotic solvent (e.g., DMF) | |

| Alcohol/Phenol (R-OH) | Ether | Base (e.g., NaH, Ag₂O), Solvent (e.g., THF, DMF) | organic-chemistry.org |

| Thiol (R-SH) | Thioether | Base, often under metal catalysis (e.g., Cu(OTf)₂) | organic-chemistry.orgnih.gov |

The benzylic bromide can be converted into highly reactive organometallic species, which serve as potent carbon nucleophiles for subsequent C-C bond formation.

Grignard Reagents: The reaction of an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields an organomagnesium halide, known as a Grignard reagent. wikipedia.orgsigmaaldrich.comlibretexts.org This transformation converts the electrophilic benzylic carbon into a strongly nucleophilic one. libretexts.orgmnstate.edu The formation process is sensitive to moisture and air, requiring anhydrous conditions. wikipedia.orgsigmaaldrich.com Once formed, the (3-(trimethylsilyl)benzyl)magnesium bromide can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.orgmnstate.edu

Organolithium Reagents: Organolithium reagents are even more reactive nucleophiles and stronger bases than their Grignard counterparts. libretexts.orgwikipedia.org They can be prepared by reacting the organic halide with lithium metal, typically in a hydrocarbon solvent. wikipedia.org Alternatively, lithium-halogen exchange offers a rapid and often cleaner method to generate organolithium species, particularly from aryl and vinyl halides. wikipedia.org The resulting (3-(trimethylsilyl)benzyl)lithium is a powerful reagent for deprotonation and nucleophilic addition reactions. sigmaaldrich.com Due to their high reactivity, these reagents must be handled under strictly anhydrous and inert atmospheres. uniurb.it

Transition metal catalysis, particularly with palladium and nickel, has revolutionized C-C bond formation. The benzylic bromide moiety of this compound is an excellent electrophilic partner in these reactions.

Palladium catalysts are widely used to couple benzylic halides with various organometallic or organic partners. rsc.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. wikipedia.orgsynarchive.com While the classic Sonogashira reaction involves sp²-hybridized halides, related palladium-catalyzed methods have been developed for the alkynylation of sp³-hybridized electrophiles like benzylic bromides. rsc.org For instance, the cross-coupling of benzylic bromides with lithium acetylides proceeds rapidly at room temperature in the presence of a palladium catalyst, tolerating sensitive functional groups like esters and nitriles. rsc.org This provides a direct route to benzyl (B1604629) alkynes.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. nih.gov This reaction has been extended to include benzylic halides as coupling partners. nih.govlookchem.com The palladium-catalyzed cross-coupling of benzylic bromides with aryltrifluoroborates or arylboronic acids occurs in high yield with good functional group tolerance, offering an effective route to diarylmethane structures. nih.govnih.gov The choice of ligand and base is crucial for achieving high efficiency. nih.govlookchem.com

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product | Reference |

|---|---|---|---|---|

| Sonogashira-type Coupling | Lithium Acetylide (R-C≡CLi) | [Pd(μ-I)PtBu3]2 | Benzyl Alkyne | rsc.org |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / JohnPhos | Diarylmethane | nih.gov |

| Suzuki-Miyaura Coupling | Potassium Aryltrifluoroborate (Ar-BF₃K) | PdCl₂(dppf)·CH₂Cl₂ | Diarylmethane | nih.gov |

| Kumada-Corriu Coupling | Grignard Reagent (Ar-MgBr) | PdCl₂ / Xantphos | Diarylmethane | acs.org |

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. ucla.edu Nickel catalysts exhibit unique reactivity profiles and can be used to form C(sp³)-C bonds from various electrophiles. ucla.edu Nickel-catalyzed cross-coupling reactions of benzylic halides with Grignard reagents, for example, have been developed. rsc.org These reactions often employ specific ligands, such as N-heterocyclic carbenes (NHCs), to control the catalytic cycle and achieve high selectivity. rsc.org The development of novel ligands and reaction conditions continues to expand the scope of nickel-catalyzed transformations, including photoredox reactions that can be applied to C-N and C-O bond formation. ucla.educhemrxiv.org

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Trimethylsilyl (B98337) Group (–Si(CH₃)₃)

The trimethylsilyl (TMS) group, while often considered chemically inert, plays a significant role in directing reactions and can be strategically removed. wikipedia.org

The trimethylsilyl group can act as a directing group in C–H functionalization reactions, guiding the reaction to a specific position on the aromatic ring. nih.gov The use of a directing group is a powerful strategy to overcome the challenge of regioselectivity in C-H activation. nih.gov Bidentate directing groups, in particular, have been instrumental in the development of numerous C-H bond transformations. nih.gov While proximal C-H activation is well-established, recent advancements have focused on achieving distal meta and para-C-H functionalization, with palladium catalysis playing a key role. rsc.org In the context of arylsilanes, a silicon-tethered directing group can enable meta-selective C-H alkenylation of the arene. nih.gov

The cleavage of the aryl-silicon bond, known as desilylation, is a synthetically useful transformation. This reaction typically proceeds via electrophilic substitution and is influenced by the acidity of the medium. le.ac.uk For instance, the rate of cleavage of phenyltrimethylsilanes is dependent on the Hammett acidity function. le.ac.uk Desilylation can be achieved under various conditions, including the use of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and triethylamine (B128534) in a one-pot reaction to produce 2-methylfurans. researchgate.net The removal of the trimethylsilyl group can also have practical applications in materials science, such as improving the gas permeability of certain polymer membranes. rsc.org

The trimethylsilyl group influences both the electronic and steric properties of the aromatic ring to which it is attached. Electronically, the TMS group is generally considered to be electron-releasing, a property attributed to the difference in electronegativity between carbon and silicon. caltech.edu However, the possibility of silicon participating in resonance forms involving more than four valence shell electron pairs can also influence its electronic character. caltech.edu

From a steric perspective, the trimethylsilyl group is bulky. wikipedia.orgacs.org This steric hindrance can be exploited to control the stereoselectivity of reactions and to stabilize otherwise reactive molecules. wikipedia.orgcapes.gov.br The steric bulk of silyl (B83357) groups can influence the outcome of reactions; for example, increasing the steric bulk of a silyl protecting group can enhance enantioselectivity in certain catalytic reactions. acs.org The interplay of these steric and electronic effects ultimately dictates the reactivity and properties of the molecule. nih.gov

Aromatic Ring Functionalization and Derivatization

Beyond the reactivity of the benzylic bromide and the trimethylsilyl group, the aromatic ring of this compound itself can be functionalized. The position of further substitution is directed by the existing substituents. The bromomethyl group is generally considered to be weakly deactivating and a meta-director for electrophilic aromatic substitution. Conversely, the trimethylsilyl group is an ortho-, para-director. The interplay of these directing effects will influence the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions on the aromatic ring.

The ability to perform transformations at the benzylic position, the silyl group, and the aromatic ring makes this compound a highly versatile platform for the synthesis of a wide array of complex organic molecules.

Further Substitutions on the Phenyl Ring

The chemical reactivity of this compound extends to further functionalization of the phenyl ring through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the trimethylsilyl group (-Si(CH₃)₃) and the bromomethyl group (-CH₂Br).

The trimethylsilyl group is known to be an ortho, para-director. This is primarily due to the ability of the silicon atom to stabilize the arenium ion intermediate through σ-π hyperconjugation and d-orbital participation. The C-Si bond can effectively donate electron density to the adjacent carbocation, stabilizing the transition states for ortho and para attack.

In (3-Bromomethyl)phenyl)trimethylsilane, the trimethylsilyl group is at position 1 and the bromomethyl group is at position 3. The directing effects of these two groups are as follows:

The trimethylsilyl group at C1 directs incoming electrophiles to positions 2, 4, and 6.

The bromomethyl group at C3 directs incoming electrophiles to positions 2, 4, and 6.

Therefore, the positions at 2, 4, and 6 are all activated towards electrophilic substitution, with the directing effects of both groups reinforcing each other at positions 2 and 4. Position 2 is ortho to both substituents, position 4 is para to the trimethylsilyl group and ortho to the bromomethyl group, and position 6 is ortho to the trimethylsilyl group and meta to the bromomethyl group. Consequently, a mixture of disubstituted products is expected, with the major isomers likely being the 2- and 4-substituted derivatives due to the combined directing influence.

While specific experimental data on further substitutions of this compound is not extensively documented in publicly available literature, the following sections describe the expected outcomes for common electrophilic aromatic substitution reactions based on established chemical principles.

Nitration

Nitration of the phenyl ring would typically be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. The reaction with this compound is expected to yield a mixture of nitro-substituted products.

Expected Products:

(3-(Bromomethyl)-2-nitrophenyl)trimethylsilane

(3-(Bromomethyl)-4-nitrophenyl)trimethylsilane

(5-(Bromomethyl)-2-nitrophenyl)trimethylsilane

The primary products are anticipated to be the 2-nitro and 4-nitro isomers due to the synergistic directing effects of the trimethylsilyl and bromomethyl groups to these positions.

Halogenation

Halogenation, such as bromination or chlorination, is another common electrophilic aromatic substitution. This is typically carried out using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Expected Products (for Bromination):

(2-Bromo-3-(bromomethyl)phenyl)trimethylsilane

(4-Bromo-3-(bromomethyl)phenyl)trimethylsilane

(2-Bromo-5-(bromomethyl)phenyl)trimethylsilane

Similar to nitration, the incoming halogen is expected to substitute at the 2- and 4-positions preferentially.

Sulfonation

Sulfonation of the aromatic ring can be accomplished using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or chlorosulfonic acid (ClSO₃H). This reaction introduces a sulfonic acid group (-SO₃H) onto the phenyl ring.

Expected Products:

2-(Trimethylsilyl)-4-(bromomethyl)benzenesulfonic acid

4-(Trimethylsilyl)-2-(bromomethyl)benzenesulfonic acid

2-(Trimethylsilyl)-6-(bromomethyl)benzenesulfonic acid

The resulting sulfonic acids would be formed at the positions activated by the existing substituents.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst. However, Friedel-Crafts reactions are sensitive to deactivating groups. While the trimethylsilyl group is activating, the weakly deactivating nature of the bromomethyl group might slightly hinder this reaction compared to benzene (B151609). Nevertheless, acylation is expected to proceed at the activated positions.

Expected Products (for Acetylation with Acetyl Chloride):

1-(2-(Trimethylsilyl)-4-(bromomethyl)phenyl)ethan-1-one

1-(4-(Trimethylsilyl)-2-(bromomethyl)phenyl)ethan-1-one

1-(2-(Trimethylsilyl)-6-(bromomethyl)phenyl)ethan-1-one

Strategic Applications in Organic Synthesis and Interdisciplinary Research

Building Blocks for Complex Molecular Architectures

The dual reactivity of (3-(Bromomethyl)phenyl)trimethylsilane makes it an exemplary starting material for creating intricate and highly substituted molecules. The bromomethyl group serves as a potent electrophile for substitution and carbon-carbon bond formation, while the trimethylsilyl (B98337) group can act as a steric director, a handle for cross-coupling, or a precursor to other functional groups.

The generation of polyfunctionalized aromatic compounds is critical for tuning the electronic and steric properties of molecules in drug discovery and materials science. This compound provides a logical and controllable entry point for introducing diverse substituents onto an aromatic scaffold. The trimethylsilyl group, while not a classical directing group for ortho-metalation, influences the regiochemistry of electrophilic substitution and can be readily transformed into other functionalities. uwindsor.canih.gov

A common strategy involves utilizing the two reactive sites in a stepwise manner. For instance, the bromomethyl group can first be converted into a more complex substituent via nucleophilic substitution. Subsequently, the trimethylsilyl group can be exploited. One powerful technique is ipso-substitution, where the silyl (B83357) group is replaced by another group, such as a halogen, boronic ester, or a hydroxyl group, under specific conditions. This allows for the introduction of a new functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, or Hiyama couplings).

Alternatively, the chemistry can be initiated at the silicon-bearing carbon. While the TMS group itself is not a strong directing group, its electronic properties can influence the reactivity of the aromatic ring. More importantly, the TMS group can be converted into a more potent directing group or a site for cross-coupling, after which the benzylic position can be brominated to generate a functionalized analogue of the title compound, ready for further elaboration. This strategic flexibility is a hallmark of silicon-based reagents in organic synthesis. researchgate.net

Table 1: Synthetic Strategies for Polyfunctionalization

| Step 1: Reaction at Bromomethyl Site | Step 2: Reaction at Trimethylsilyl Site | Potential Outcome |

| Nucleophilic substitution (e.g., with NaN₃, KCN) | Ipso-substitution with ICl to install an iodide | Introduction of azide (B81097)/nitrile and an iodine for subsequent cross-coupling. |

| Grignard formation followed by reaction with an electrophile | Protodesilylation or halodesilylation | Creation of a new C-C bond and removal or replacement of the silyl group. |

| Williamson ether synthesis with an alcohol | Tamao-Fleming oxidation | Formation of a benzylic ether and conversion of the C-Si bond to a C-O bond (phenol). |

| Heck or Suzuki coupling (after conversion to organometallic) | No reaction (TMS as a stable steric block) | Building complexity at the benzylic position while using the TMS group to control steric environment. |

Organosilicon heterocycles, where a silicon atom replaces one or more carbon atoms in a cyclic system, are of growing interest due to their unique electronic and photophysical properties. mdpi.com this compound is a logical precursor for the synthesis of silicon-containing fused-ring systems, such as sila-indanes and related structures.

The synthetic approach typically involves an intramolecular cyclization. A common method begins with the conversion of the bromomethyl group into a nucleophilic organometallic species, such as a Grignard or organolithium reagent. This newly formed carbanion can then attack an electrophilic site on the silicon atom. For this to be effective, one of the methyl groups on the trimethylsilyl moiety must first be replaced with a leaving group, such as a hydride, chloride, or alkoxy group. The subsequent intramolecular nucleophilic substitution results in the formation of a new ring containing the silicon atom. Radical cyclizations, where a radical generated at the benzylic position adds onto a tethered unsaturated system connected to the silicon atom, also provide a viable route to these heterocycles. nih.gov Such strategies have been used to create a variety of silicon-fused polycyclic systems. nih.gov

Reagents in Multicomponent and Cascade Reactions

Multicomponent and cascade reactions are highly efficient processes that enable the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. researchgate.net The bifunctional nature of this compound makes it an attractive, albeit underexplored, candidate for these sophisticated transformations.

Its potential lies in the ability of its two functional groups to participate in different stages of a reaction cascade. For example, the trimethylsilyl group, particularly when converted to a silyl triflate, is a well-established precursor for the in-situ generation of benzyne. caltech.edu A hypothetical cascade reaction could involve an initial nucleophilic substitution at the bromomethyl position, followed by the addition of a fluoride (B91410) source to trigger the elimination of the silyl group and triflate, generating an aryne intermediate. This highly reactive species could then be trapped by a dienophile or another nucleophile present in the reaction mixture, leading to the rapid assembly of a complex polycyclic structure.

Table 2: Hypothetical Cascade Reaction Involving this compound Derivative

| Step | Reaction Type | Role of the Reagent | Intermediate/Product |

| 1 | Nucleophilic Substitution | Electrophile at benzylic position | Amine, ether, or other substituted derivative is formed. |

| 2 | Aryne Generation | Silyl group acts as a masked precursor to a reactive intermediate. | Benzyne is generated in situ. |

| 3 | Diels-Alder or Nucleophilic Attack | Aryne acts as an electrophile/dienophile. | A new fused ring system is constructed. |

Utility in Chemical Probe Synthesis and Bio-conjugation Strategies

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.comnih.gov Bio-conjugation is the process of linking a molecule to a biomolecule, such as a protein or antibody, often for therapeutic or diagnostic purposes. nih.gov this compound is a valuable scaffold for creating such tools.

The primary utility stems from the benzylic bromide functionality. This group is a moderately reactive electrophile that can form a covalent bond with nucleophilic amino acid residues on the surface of a protein, such as the thiol group of cysteine or the epsilon-amino group of lysine. nih.gov This allows the "trimethylsilylphenyl" moiety to be permanently attached to a protein of interest.

The trimethylsilyl group itself can serve several purposes. It can act as a bulky, hydrophobic group that may influence binding affinity or cellular permeability. More strategically, it can be a placeholder for a reporter group. Using well-established ipso-substitution chemistry, the TMS group can be replaced with a fluorophore, a biotin (B1667282) tag for affinity purification, or another functional handle after the probe has been conjugated to its target protein. This modularity allows for the development of highly customized probes for a variety of biological applications. nih.gov

Role in Pharmaceutical Intermediate Synthesis

Pharmaceutical intermediates are the chemical building blocks used to produce Active Pharmaceutical Ingredients (APIs). sunfinelabs.com Organosilicon compounds are increasingly being incorporated into drug candidates to enhance their metabolic stability, improve their pharmacokinetic profile, or act as bioisosteres for carbon atoms. researchgate.net Silane-based reagents are recognized as important intermediates in the synthesis of modern pharmaceuticals. cfmats.com

This compound serves as a key starting material for silicon-containing analogues of known pharmaceuticals. For example, the core structures of drugs like the synthetic retinoid Tamibarotene, used to treat leukemia, are built from substituted aromatic rings. researchgate.netsmmu.edu.cn The title compound provides a scaffold to create silicon-containing versions of such molecules, where the C-Si bond can offer greater stability towards metabolic degradation compared to an analogous C-C bond.

Furthermore, the compound can be used to construct complex scaffolds for various drug classes. The bromomethyl group allows for linkage to other molecular fragments, while the silyl-substituted ring can be further functionalized to interact with specific biological targets, such as kinase enzymes, which are often targeted in cancer therapy. mdpi.comacs.org

Table 3: Potential Applications in Pharmaceutical Scaffolds

| Drug Class | Potential Role of the Intermediate | Example Target |

| Retinoids | Synthesis of silicon-containing analogues of drugs like Tamibarotene for improved stability. | Retinoic Acid Receptors (RARs) |

| Kinase Inhibitors | Formation of a core scaffold for ATP-competitive inhibitors. | ABL Kinase, Tyrosine Kinases |

| GPCR Ligands | Building block for novel ligands where the silyl group modulates receptor interaction. | Serotonin or Dopamine Receptors |

| Antiviral Agents | Precursor to nucleoside analogues with modified aromatic portions. | Viral Polymerases or Proteases |

Contributions to Advanced Materials Chemistry

The field of advanced materials chemistry seeks to create polymers and other materials with novel and precisely controlled properties. ntu.ac.uk Organosilicon compounds are foundational in this area, known for imparting properties such as thermal stability, hydrophobicity, and low dielectric constants. researchgate.net

This compound can be used as a functional monomer in the synthesis of specialty polymers. wiley-vch.de The bromomethyl group can act as an initiator for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP), or it can be converted to other functional groups (e.g., an amine or alcohol) to participate in polycondensation or polyaddition reactions. The incorporation of the (trimethylsilyl)phenyl moiety into the polymer backbone or as a pendant group can significantly alter the material's properties. For example, it can increase the refractive index for optical applications, enhance thermal stability for high-performance plastics, or serve as a precursor for ceramic materials upon pyrolysis. unt.edu

Additionally, the bromomethyl group can be used to graft the organosilicon unit onto the surface of other materials, such as silica (B1680970) or other polymers, to modify their surface properties, for example, to make them more hydrophobic or compatible with a specific matrix in a composite material.

Mechanistic Investigations and Theoretical Studies of 3 Bromomethyl Phenyl Trimethylsilane Transformations

Elucidation of Reaction Pathways and Transition States

The transformations of (3-(Bromomethyl)phenyl)trimethylsilane primarily involve the reactive bromomethyl group, which is a benzylic bromide. Benzylic halides are versatile intermediates in organic synthesis, capable of reacting through both S_N1 and S_N2 pathways. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring substituents.

Reaction Pathways: The displacement of the bromide ion can proceed via two main pathways:

S_N2 Pathway: A bimolecular nucleophilic substitution where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, and the bromide ion leaves in a single, concerted step. This pathway is characterized by an inversion of stereochemistry at the reaction center.

S_N1 Pathway: A unimolecular nucleophilic substitution that involves a two-step mechanism. First, the bromide ion departs to form a benzylic carbocation intermediate. This is the rate-determining step. In the second step, the carbocation rapidly reacts with a nucleophile. The meta-substituted trimethylsilyl (B98337) group can influence the stability of this carbocation through electronic effects.

Transition States: A transition state represents the highest potential energy configuration along a reaction coordinate. wikipedia.org It is a fleeting arrangement of atoms with partial bonds and cannot be isolated. youtube.commasterorganicchemistry.com

S_N2 Transition State: In a reaction with a nucleophile (Nu⁻), the transition state for this compound would involve a trigonal bipyramidal geometry around the benzylic carbon. The nucleophile and the leaving bromide ion would occupy the apical positions with partial bonds to the carbon, while the hydrogen atoms and the phenyl ring lie in the equatorial plane.

S_N1 Transition State: The transition state for the S_N1 pathway resembles the carbocation intermediate that is formed. The C-Br bond is significantly elongated and nearly broken, with a substantial buildup of positive charge on the benzylic carbon. The stability of this transition state, and thus the reaction rate, is directly related to the stability of the resulting carbocation.

The choice between these pathways is a central question in mechanistic studies. For instance, reactions of benzylic bromides are known to be stabilized by unsaturation at the β-carbon, which lowers the activation energy for S_N1 reactions by stabilizing the benzylic cation through resonance. gla.ac.uk The trimethylsilyl group's electronic influence is a key factor in determining the relative energies of these transition states.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT)) for Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT allows for the calculation of the electronic structure and energies of molecules, intermediates, and transition states, providing a quantitative understanding of reactivity and selectivity. researchgate.netescholarship.org

For this compound transformations, DFT can be employed to:

Calculate Activation Energies: By locating the transition state structures for both S_N1 and S_N2 pathways and calculating their energies relative to the reactants, DFT can predict which pathway is kinetically favored under specific conditions. A lower activation energy corresponds to a faster reaction rate.

Analyze Electronic Effects: DFT calculations can quantify the electronic effect of the meta-trimethylsilyl substituent. It can determine the charge distribution in the molecule and the stability of the potential benzylic carbocation intermediate. This helps to understand whether the silyl (B83357) group acts as an electron-donating or electron-withdrawing group in this specific configuration and how that impacts reactivity.

Model Reaction Profiles: A complete potential energy surface for a reaction can be mapped out, showing the energy changes as reactants are converted to products through transition states and intermediates. This provides a detailed picture of the reaction's progress.

A pertinent example is the DFT analysis of the decomposition of (bromodifluoromethyl)trimethylsilane, where calculations showed that a Lewis base significantly lowers the transition state energy for difluorocarbene generation by attacking the silicon atom. cas.cn A similar approach could model the interaction of nucleophiles or Lewis acids with this compound to predict how different reagents might alter the reaction pathway and selectivity.

| Parameter | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate-Determining Step | Carbocation Formation | Nucleophilic Attack |

| Calculated Activation Energy (ΔG‡) | High | Moderate |

| Key Intermediate | Benzylic Carbocation | None (Concerted) |

| Calculated Intermediate Stability | Moderately Stabilized | N/A |

Spectroscopic Analysis in Mechanistic Delineation (e.g., NMR studies on related trimethylsilyl probes)

Spectroscopic techniques are vital for identifying intermediates and tracking the progress of a reaction, thereby providing experimental evidence for a proposed mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying organosilicon compounds. The trimethylsilyl (TMS) group is particularly useful as an NMR probe for several reasons:

¹H NMR: The nine equivalent protons of the TMS group typically produce a sharp, intense singlet signal near 0 ppm. nih.gov The precise chemical shift of this signal can be sensitive to changes in the electronic environment of the molecule, allowing researchers to monitor the transformation of the starting material into products.

²⁹Si NMR: Although less sensitive than ¹H NMR, ²⁹Si NMR provides direct information about the silicon atom's environment. capes.gov.br Changes in the silicon chemical shift can indicate the formation of intermediates where the silicon center is involved, for example, through coordination with a Lewis acid or base.

In mechanistic studies, NMR can be used for reaction monitoring. For instance, ¹⁹F NMR has been effectively used to monitor the oxidation of arylsilanes, allowing for the evaluation of the relative rates of reaction of different species in solution. acs.org A similar approach using ¹H or ²⁹Si NMR could track the consumption of this compound and the appearance of products in real-time, providing kinetic data. The non-destructive nature of NMR is a significant advantage for these studies. mdpi.com

Mass Spectrometry (MS): Advanced mass spectrometric techniques can be used to identify and characterize transient intermediates and products. Techniques like Electrospray Ionization (ESI-MS) can detect charged intermediates, such as a benzylic carbocation if an S_N1 pathway is operative. Furthermore, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pathways of the parent molecule and its products, providing structural information. nih.govresearchgate.net

| Nucleus | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|

| 1H (in -Si(CH3)3) | ~0.0 - 0.4 | Monitors overall reaction progress; sensitive to electronic changes. nih.gov |

| 13C (in -Si(CH3)3) | ~ -2.0 - 2.0 | Provides information on the carbon skeleton. |

| 29Si | Variable | Directly probes the silicon's chemical environment. capes.gov.br |

Kinetic Studies and Hammett Analyses to Understand Electronic Effects

Kinetic studies measure reaction rates and how they are affected by changes in concentration, temperature, solvent, and catalyst. This data is fundamental to determining the reaction order and elucidating the rate-determining step of a mechanism.

Kinetic Studies: For the reaction of this compound with a nucleophile, a kinetic study would involve systematically varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rate.

Studies on the kinetics of similar reactions, such as the synthesis of benzyl (B1604629) salicylate (B1505791) from benzyl bromide, have often found pseudo-first-order kinetics and have determined activation energies from the temperature dependence of the rate constant. researchgate.net The effect of different solvents on reaction rates can also provide mechanistic insight, as polar protic solvents tend to favor S_N1 pathways by stabilizing the carbocation intermediate, while polar aprotic solvents favor S_N2 reactions. researchgate.net

Hammett Analysis: The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a functional group on a benzene (B151609) ring. It relates the rate constants (k) of a series of reactions with substituted reactants to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

Where:

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends only on the specific substituent (e.g., for the meta-trimethylsilyl group).

ρ is the reaction constant, which depends on the nature of the reaction but not on the substituents used.

A Hammett analysis for the nucleophilic substitution of a series of meta- and para-substituted (bromomethyl)phenyltrimethylsilanes would be highly informative. The sign and magnitude of the reaction constant, ρ, would reveal the nature of the charge development in the transition state.

A negative ρ value indicates a buildup of positive charge at the benzylic carbon in the transition state, which is characteristic of an S_N1 mechanism. The reaction is accelerated by electron-donating groups.

A small positive ρ value would suggest an S_N2 mechanism, where there is a slight buildup of negative charge on the carbon atom or where bond formation and bond breaking are nearly synchronous.

This type of analysis would precisely quantify the electronic effect of the meta-trimethylsilyl group on the reactivity of the bromomethyl functional group.

Future Research Directions and Emerging Trends in 3 Bromomethyl Phenyl Trimethylsilane Chemistry

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While (3-(Bromomethyl)phenyl)trimethylsilane is primarily used in achiral transformations, a significant future direction lies in the development of methodologies that incorporate this reagent into asymmetric syntheses, allowing for the creation of stereochemically complex molecules with high levels of control.

Current research in the broader field of organosilicon chemistry provides a roadmap for this endeavor. For instance, highly diastereoselective and enantioselective C-H functionalization of benzyl (B1604629) silyl (B83357) ethers has been achieved using chiral dirhodium catalysts. organic-chemistry.org One study demonstrated that while some standard chiral catalysts like Rh2((S)-DOSP)4 showed poor enantioselectivity for benzyl silyl ethers, Hashimoto's Rh2((S)-PTTL)4 catalyst yielded excellent results, with diastereoselectivity of 91-95% and enantioselectivity of 95-98% ee. organic-chemistry.org Another approach involves the use of chiral auxiliaries, where (S)-lactate has been used to achieve moderate diastereo- and enantioselectivity in rhodium-catalyzed C-H insertion reactions. organic-chemistry.org

Furthermore, the development of novel chiral ligands incorporating silyl groups is a promising strategy. A recently developed FOXAP-type ligand featuring a bulky silyl group has enabled a nickel-catalyzed enantioselective reductive addition of aryl iodides to isatins, producing valuable chiral 3-hydroxy-2-oxindoles with a quaternary stereocenter in high yields and enantioselectivities. acs.org Similarly, palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has been reported, demonstrating the dicarbofunctionalization of enamides to generate amide derivatives with quaternary stereocenters. rsc.org

Future research will likely focus on adapting these principles to reactions involving this compound. This could involve:

Catalytic Asymmetric Cross-Coupling: Designing chiral ligand-metal systems (e.g., Pd, Ni, Cu) that can differentiate between the enantiotopic faces of a prochiral substrate reacting with the benzyl bromide moiety of this compound.

Chiral Phase-Transfer Catalysis: Employing chiral catalysts to control the stereochemical outcome of nucleophilic substitution at the benzylic position.

Asymmetric C-H Functionalization: Developing methods to perform enantioselective C-H activation at positions ortho or meta to the trimethylsilyl (B98337) group, guided by a chiral catalyst.

The successful implementation of these strategies would significantly broaden the synthetic utility of this compound, transforming it from a simple linker into a valuable tool for constructing complex, enantioenriched molecular architectures.

Sustainable and Green Chemistry Approaches for Production and Transformations

In line with the global push for environmentally responsible chemical manufacturing, a major trend in organosilicon chemistry is the development of sustainable and green processes. researchgate.net Future research concerning this compound will undoubtedly be influenced by these principles, focusing on both its production and its subsequent chemical transformations.

Greener Production: The traditional synthesis of organosilanes often relies on the "direct process," which requires high energy consumption to produce the necessary metal silicon. sbfchem.com Future efforts will aim for more sustainable routes. One promising avenue is the use of earth-abundant and environmentally benign transition metal catalysts, such as those based on cobalt, iron, or nickel, to replace precious metal catalysts like platinum. nih.govacs.org For example, a novel cobalt-based catalyst has been developed for the synthesis of alkoxysilanes under mild conditions in green solvents like alcohols. nih.govacs.org Another innovative approach involves upcycling plastic waste, such as polyesters, into valuable organosilane compounds using gold nanoparticles on a zirconium oxide support, which facilitates the reaction under less demanding conditions. specialchem.com

Sustainable Transformations: The application of green chemistry principles extends to the reactions of this compound. Key areas of development include:

Biocatalysis: The use of enzymes to catalyze carbon-silicon bond formation is a groundbreaking development. Directed evolution has been used to engineer a cytochrome c enzyme that can create organosilicon compounds with high turnover and excellent enantioselectivity (>99% ee) under physiological conditions, offering a highly efficient and environmentally friendly alternative to traditional synthetic methods. nih.gov

Photocatalysis: Light-mediated reactions are increasingly popular. Researchers have used eosin (B541160) Y, an inexpensive and readily available dye, as a photocatalyst for the stepwise functionalization of hydrosilanes. nus.edu.sgmiragenews.com This method operates at lower energy and offers high selectivity for Si-H bonds over C-H bonds. nus.edu.sgmiragenews.com This approach could be adapted for transformations involving derivatives of this compound.

Atom Economy: Reactions like alkene hydrosilylation are inherently atom-economic and are central to producing organosilane monomers. nih.gov Future work will focus on developing new catalytic systems that maximize atom economy in reactions utilizing this compound.

Table 1: Emerging Green Chemistry Strategies in Organosilicon Synthesis

| Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Earth-Abundant Catalysts | Replacing precious metals (e.g., Pt, Pd) with more common and less toxic metals like Co, Fe, and Ni for hydrosilylation and cross-coupling reactions. | Greener synthesis of the core structure and its derivatives. | nih.gov, acs.org |

| Biocatalysis | Using engineered enzymes (e.g., cytochrome c) to form C-Si bonds with high enantioselectivity under mild, aqueous conditions. | Asymmetric transformations involving the silyl group. | nih.gov |

| Photocatalysis | Utilizing light and a photocatalyst (e.g., eosin Y) to drive reactions, often under milder conditions and with higher selectivity. | Selective functionalization and coupling reactions. | nus.edu.sg, miragenews.com |

| Waste Upcycling | Converting waste materials, such as plastics, into valuable organosilane precursors using novel catalytic processes. | Sustainable sourcing of starting materials for production. | specialchem.com |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical production, offering enhanced safety, scalability, and product purity. beilstein-journals.org The integration of this compound into these advanced platforms is an emerging trend that promises to accelerate research and streamline manufacturing.

Flow chemistry, which involves performing reactions in a continuous stream through a network of tubes or microreactors, is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. beilstein-journals.org Researchers have successfully used flow chemistry to prepare 2-(trimethylsilyl)phenyl perfluorosulfonated aryne precursors, eliminating the need for low-temperature lithiation and complex column chromatography. figshare.com This demonstrates the potential for developing a safe and efficient flow-based synthesis of this compound and its derivatives. The benefits include superior heat and mass transfer, which can lead to higher yields and fewer byproducts compared to batch processes. beilstein-journals.org

Building on the principles of flow chemistry, fully automated synthesis platforms are revolutionizing the discovery of small molecules. chemrxiv.org These systems combine robotic handling of reagents with in-line purification and analysis, enabling the rapid, iterative synthesis of compound libraries. chemrxiv.orgsigmaaldrich.com An automated synthesizer can significantly reduce the time required for a multi-step synthesis, cutting down cycles that previously took days to just a few hours. chemrxiv.org

The application of this technology to this compound could involve:

On-Demand Synthesis: Automated platforms could enable the on-demand production of the reagent itself, tailored to specific purity requirements.

High-Throughput Screening: Integrating the reagent into an automated workflow would allow for the rapid synthesis and screening of libraries of derivatives for applications in drug discovery or materials science.

Process Optimization: Automated systems can rapidly test a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly identify the optimal parameters for any given transformation involving this compound.

The adoption of these technologies will make the synthesis and application of this compound more efficient, reproducible, and accessible to a broader range of researchers.

Exploration of Novel Catalytic Systems for Enhanced Reactivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking new reactivity patterns and improving the efficiency of existing transformations. For this compound, future research will focus on catalysts that can selectively activate its different functional groups and facilitate challenging bond formations under milder conditions.

A key area of development is the use of earth-abundant metal catalysts. While palladium and platinum are highly effective, their cost and toxicity are significant drawbacks. acs.org Consequently, there is a strong push to develop catalysts based on more sustainable metals:

Copper (Cu): Copper-catalyzed systems have shown promise for C(sp3)–Si bond formation and are being explored for the borylation of C-C multiple bonds. beilstein-journals.org For example, a copper-catalyzed reaction was developed for the synthesis of benzylic silanes from benzyl phosphates. beilstein-journals.org

Cobalt (Co): Air- and water-stable cobalt complexes have been developed for the dehydrogenative coupling of hydrosilanes and the synthesis of alkoxy-substituted silanes, offering a green alternative to traditional methods. nih.govacs.org

Nickel (Ni): Nickel catalysis, often in conjunction with specialized ligands, is effective for reductive coupling reactions, such as the addition of aryl halides to carbonyl compounds. acs.org

Beyond transition metals, other catalytic strategies are emerging. Solid-base catalysts, such as KNH2/Al2O3, can generate carbanions on their surface to facilitate Si-C bond formation, providing a new route for synthesizing compounds like benzyldiethylsilane from toluene. bohrium.com Photocatalysis also offers new pathways for reactivity. The use of eosin Y as a photocatalyst enables the selective breaking of Si-H bonds over more reactive C-H bonds, a challenging transformation to achieve with conventional catalysts. nus.edu.sgmiragenews.com

Table 2: Comparison of Catalytic Systems for Organosilicon Chemistry

| Catalyst Type | Metal/System | Key Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Precious Metal | Pd, Pt, Rh | High activity, well-understood reactivity | Cross-coupling, Hydrosilylation | acs.org, organic-chemistry.org |

| Earth-Abundant Metal | Co, Ni, Cu, Fe | Low cost, low toxicity, sustainable | Reductive coupling, Dehydrogenation | nih.gov, acs.org, beilstein-journals.org, acs.org |

| Solid-Base | KNH₂/Al₂O₃ | Heterogeneous, reusable, novel reactivity | Si-C bond formation from C-H bonds | bohrium.com |

| Photocatalyst | Eosin Y | Mild conditions, high selectivity, green | Stepwise Si-H functionalization | nus.edu.sg, miragenews.com |

| Biocatalyst | Heme Proteins | High enantioselectivity, aqueous media | Asymmetric C-Si bond formation | nih.gov |

The application of these novel catalytic systems to this compound could enable previously inaccessible transformations, such as the direct C-H silylation of unactivated hydrocarbons or the catalytic activation of the C-Br bond under exceptionally mild, light-driven conditions.

Design of Next-Generation Organosilicon Reagents and Ligands

The unique electronic and steric properties of the silyl group make organosilicon compounds excellent building blocks for designing new reagents and ligands with tailored functions. soci.org this compound, with its distinct benzylic bromide and aryl-silyl functionalities, is an ideal scaffold for creating next-generation chemical tools.

Future research in this area will likely proceed along two main paths:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(Bromomethyl)phenyl)trimethylsilane?

- Methodological Answer : The compound is typically synthesized via bromination of trimethylsilane-containing precursors. For example, bromomethylation of (3-methylphenyl)trimethylsilane using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in or acetonitrile is a common approach . Alternatively, coupling reactions involving bromomethylphenylboronic acids with trimethylsilane derivatives, as described in analogous silane syntheses, may be adapted . Purification often involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : The compound is moisture-sensitive due to the Si–C bond. Storage under inert gas (argon/nitrogen) in sealed, flame-resistant containers at –20°C is recommended. Avoid exposure to strong oxidizers or acids, which may trigger decomposition into hazardous byproducts (e.g., HBr or siloxanes) . Handling should occur in a fume hood with PPE (gloves, goggles), and spills should be neutralized with inert adsorbents (e.g., sand) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are critical for confirming the bromomethyl (–CHBr) and trimethylsilyl (–Si(CH)) groups. The aromatic protons typically appear as a multiplet (δ 7.2–7.5 ppm), while the –CHBr signal resonates near δ 4.3–4.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS confirms the molecular ion peak (expected m/z for CHBrSi: ~258.0) .

- FT-IR : Peaks at ~1250 cm (Si–CH) and ~600 cm (C–Br) validate functional groups .

Advanced Research Questions

Q. How can competing reaction pathways during the synthesis of this compound be minimized?

- Methodological Answer : Competing pathways, such as over-bromination or Si–C bond cleavage, are mitigated by:

- Controlled Radical Initiation : Using lower concentrations of AIBN (0.1–1 mol%) to limit excessive radical generation .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to .

- Temperature Modulation : Maintaining reactions at 60–80°C prevents thermal degradation of the silane moiety .

- Monitoring : Real-time TLC or GC analysis ensures reaction progress without byproduct accumulation .

Q. What strategies are effective in analyzing and mitigating byproduct formation in silane-based coupling reactions involving this compound?

- Methodological Answer : Common byproducts (e.g., disiloxanes or debrominated derivatives) arise from hydrolysis or over-reactivity. Strategies include:

- Inert Atmosphere : Rigorous exclusion of moisture via Schlenk techniques or molecular sieves .

- Additives : Scavengers like 2,6-lutidine or MgSO trap trace acids or water .

- Byproduct Identification : LC-MS or -NMR (if fluorinated analogs are present) identifies degradation pathways .

Q. How do different reaction conditions influence the regioselectivity of subsequent transformations using this reagent?

- Methodological Answer : The bromomethyl group’s reactivity in cross-couplings (e.g., Suzuki or Heck reactions) is influenced by:

- Catalyst Choice : Pd(PPh) favors aryl–aryl couplings, while Pd(OAc)/ligand systems enhance alkyl–aryl selectivity .

- Solvent Polarity : Polar solvents (DMF, THF) stabilize transition states for nucleophilic substitutions, whereas toluene promotes radical pathways .

- Temperature : Lower temperatures (0–25°C) reduce undesired β-hydride elimination in alkylation reactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for silane-mediated reactions?

- Methodological Answer : Yield variations often stem from:

- Purity of Starting Materials : Trace moisture in (3-methylphenyl)trimethylsilane can reduce bromination efficiency. Karl Fischer titration or activated molecular sieves pre-treatment is advised .

- Reaction Scale : Small-scale syntheses (<1 mmol) may overestimate yields due to purification losses. Scaling up requires optimized distillation or recrystallization .

- Catalyst Degradation : Pd catalysts may deactivate via silane–metal interactions; periodic catalyst replenishment or chelating ligands (e.g., SPhos) improve consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.